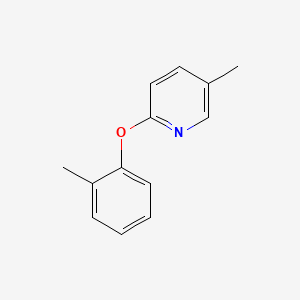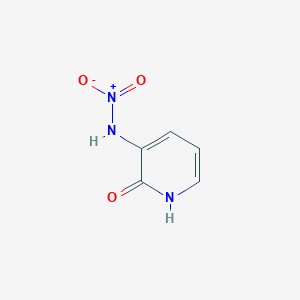
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide typically involves the reaction of 2-hydroxypyridine with nitramide derivatives under controlled conditions. One common method includes the following steps:
Formation of 2-Hydroxypyridine Salt: 2-Hydroxypyridine is reacted with a base such as triethylamine to form the corresponding salt.
Reaction with Nitramide Derivative: The 2-hydroxypyridine salt is then reacted with a nitramide derivative, such as nitramide chloride, in an organic solvent like ethanol or acetone.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-hydroxypyridine and nitramide derivatives are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The nitramide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents like dichloromethane.
Major Products Formed:
Oxidation: Oxazolo derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation.
類似化合物との比較
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide can be compared with other similar compounds to highlight its uniqueness:
N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide: Similar in structure but lacks the nitramide group, resulting in different chemical reactivity and biological activity.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Another related compound with a carboxylic acid group instead of a nitramide group, leading to different applications and properties.
N-(2-Oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas: Contains a thiourea group, which imparts distinct chemical and biological properties compared to the nitramide group.
特性
CAS番号 |
142010-52-4 |
|---|---|
分子式 |
C5H5N3O3 |
分子量 |
155.11 g/mol |
IUPAC名 |
N-(2-oxo-1H-pyridin-3-yl)nitramide |
InChI |
InChI=1S/C5H5N3O3/c9-5-4(7-8(10)11)2-1-3-6-5/h1-3,7H,(H,6,9) |
InChIキー |
BTLPQQGCEZIZMS-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1)N[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


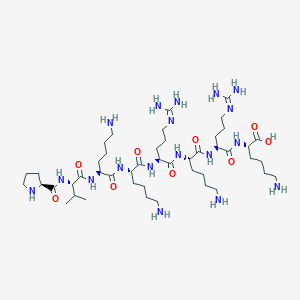
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
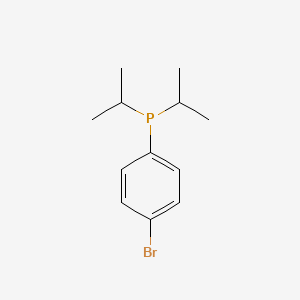
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
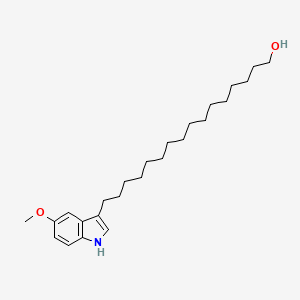
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)

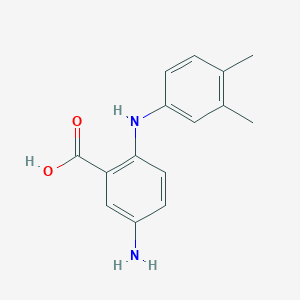
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

